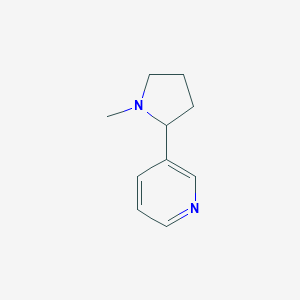

(+/-)-Nicotine

Cat. No. B014294

Key on ui cas rn:

22083-74-5

M. Wt: 162.23 g/mol

InChI Key: SNICXCGAKADSCV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07098331B2

Procedure details

The synaptosomal suspension was incubated for 10 minutes at 37° C. to restore metabolic activity. [3H]Dopamine ([3H]DA, specific activity=28.0 Ci/mmol, NEN Research Products) was added at a final concentration of 0.1 μM and the suspension was incubated at 37° C. for another 10 minutes. 50 μL aliquots of tissue +100 μL perfusion buffer were loaded into the suprafusion chambers of a Brandel Suprafusion System (series 2500, Gaithersburg, Md.). Perfusion buffer (room temperature) was pumped into the chambers at a rate of 3 ml/min for a wash period of 8 minutes. Test compound (10 μM) or nicotine (10 μM) was then applied in the perfusion stream for 40 seconds. Fractions (12 seconds each) were continuously collected from each chamber throughout the experiment to capture basal release, agonist-induced peak release and to re-establish the baseline after the agonist application. The perfusate was collected directly into scintillation vials, to which scintillation fluid was added. [3H]DA released was quantified by scintillation counting. For each chamber, the integrated area of the peak was normalized to its baseline.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][C:4]1[CH2:5][CH:6]([C:8](=[CH:10][CH:11]=1)[OH:9])[OH:7].N1C=C(C2CCCN2C)C=CC=1>>[NH2:1][CH2:2][CH2:3][C:4]1[CH:11]=[CH:10][C:8]([OH:9])=[C:6]([OH:7])[CH:5]=1

|

Inputs

Step One

|

Name

|

[3H]Dopamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC=1CC(O)C(O)=CC1

|

Step Two

[Compound]

|

Name

|

compound

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC(=C1)C1N(C)CCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

the suspension was incubated at 37° C. for another 10 minutes

|

|

Duration

|

10 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Perfusion buffer (room temperature) was pumped into the chambers at a rate of 3 ml/min for a wash period of 8 minutes

|

|

Duration

|

8 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fractions (12 seconds each) were continuously collected from each chamber throughout the experiment

|

|

Duration

|

12 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The perfusate was collected directly into scintillation vials, to which scintillation fluid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |